molecular formula C20H25BrN4O2 B2635717 2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone CAS No. 1286713-26-5

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone

Cat. No. B2635717
CAS RN: 1286713-26-5
M. Wt: 433.35
InChI Key: VCPYESCSZZKKMZ-UHFFFAOYSA-N
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Description

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25BrN4O2 and its molecular weight is 433.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on new 1,3,4-oxadiazole derivatives has shown promising antimicrobial and antifungal activities. For instance, a series of 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones synthesized by cyclization of imines using acetic anhydride demonstrated significant activity against strains of S. aureus and P. aeruginosa, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Tuberculostatic Activity

Another study on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives explored their in vitro tuberculostatic activity. The synthesized compounds were tested for their efficacy against tuberculosis, with some showing inhibitory concentrations (MIC) within 25 - 100 mg/mL, suggesting a potential route for the development of new tuberculosis treatments (Foks et al., 2004).

Anticonvulsant Activity

1,3,4-Oxadiazole derivatives have also been investigated for their potential anticonvulsant activities. A series of semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were designed and synthesized, showing promising results in various anticonvulsant activity models, supporting the hypothesis of a pharmacophoric model with four binding sites essential for anticonvulsant activity (Rajak et al., 2010).

Anticancer Activity

Compounds derived from 1,3,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. Novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone demonstrated good cytotoxicity, especially against the Caco-2 cell line, indicating the potential of oxadiazole derivatives as anticancer agents (Adimule et al., 2014).

properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c21-16-6-4-5-15(13-16)20-23-22-18(27-20)14-19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYESCSZZKKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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